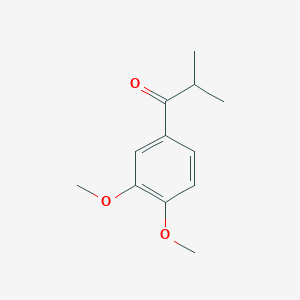

3,4-Dimethoxyphenyl isopropyl ketone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63844. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3,4-dimethoxyphenyl)-2-methylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-8(2)12(13)9-5-6-10(14-3)11(7-9)15-4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGVRUUHJVIWSEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=CC(=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60161404 | |

| Record name | 3,4-Dimethoxyphenyl isopropyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60161404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14046-55-0 | |

| Record name | 1-(3,4-Dimethoxyphenyl)-2-methyl-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14046-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dimethoxyphenyl isopropyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014046550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isobutyrophenone,4'-dimethoxy- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63844 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dimethoxyphenyl isopropyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60161404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Propanone, 1-(3,4-dimethoxyphenyl)-2-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.952 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DIMETHOXYPHENYL ISOPROPYL KETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5161AF8BX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3,4-Dimethoxyphenyl Isopropyl Ketone

<_ _>

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3,4-Dimethoxyphenyl isopropyl ketone, a key intermediate in the production of various pharmaceutical compounds. The primary focus is on the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene), a robust and widely utilized method. This document details the underlying chemical principles, reaction mechanism, a step-by-step experimental protocol, and methods for product purification and characterization. The guide is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis, offering field-proven insights to ensure procedural success and safety.

Introduction

This compound, also known as 1-(3,4-dimethoxyphenyl)-2-methyl-1-propanone, is a valuable aromatic ketone. Its structural motif is a precursor for various pharmacologically active molecules. The efficient and scalable synthesis of this compound is therefore of significant interest in both academic and industrial research.

While several synthetic strategies can be envisioned, the most direct and common approach is the Friedel-Crafts acylation of veratrole.[1][2] This classic electrophilic aromatic substitution reaction offers a reliable method for forming the crucial carbon-carbon bond between the aromatic ring and the acyl group.[3][4] This guide will dissect this primary synthetic route, providing the necessary technical depth for successful replication and optimization.

Primary Synthetic Route: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of organic synthesis, used to attach acyl substituents to aromatic rings.[3] The reaction typically involves an acyl chloride or anhydride as the acylating agent and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate the highly electrophilic acylium ion.[5]

Principle and Mechanism

The reaction proceeds via a well-established electrophilic aromatic substitution mechanism.[3] The key steps are:

-

Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates to the acylating agent (isobutyryl chloride), facilitating the departure of the chloride ion and forming a resonance-stabilized acylium ion ( (CH₃)₂CHCO⁺ ). This species is a potent electrophile.

-

Electrophilic Attack: The electron-rich veratrole ring, activated by two electron-donating methoxy groups, acts as a nucleophile.[6] It attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The aromaticity of the ring is temporarily lost in this step.[7]

-

Rearomatization: A weak base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon atom bearing the new acyl group. This restores the aromatic π-system and regenerates the Lewis acid catalyst, yielding the final ketone product.[3]

It is crucial to note that the product ketone, being a Lewis base, can form a stable complex with the AlCl₃ catalyst.[5] Consequently, a stoichiometric amount, or even a slight excess, of the catalyst is required for the reaction to proceed to completion. The final product is liberated from this complex during an aqueous workup.[5]

Mechanism of Friedel-Crafts Acylation

Caption: Reaction mechanism for the Friedel-Crafts acylation of veratrole.

Catalyst and Solvent Selection

Catalyst: Aluminum trichloride (AlCl₃) is the most common and effective Lewis acid for this transformation due to its high activity. It is crucial to use anhydrous AlCl₃, as moisture will hydrolyze the catalyst, rendering it inactive.

Solvent: The choice of solvent is critical. A non-polar, aprotic solvent is required. Dichloromethane (CH₂Cl₂) is often preferred due to its ability to dissolve the reactants and the intermediate complex, its relatively low boiling point for easy removal, and its inertness under the reaction conditions.[7] Other solvents like carbon disulfide or nitrobenzene can be used but present higher toxicity or reactivity concerns.

Detailed Experimental Protocol

This protocol outlines a laboratory-scale synthesis of this compound. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | M/D (g/mL) | Amount (mmol) | Quantity |

| Veratrole | C₈H₁₀O₂ | 138.16 | 1.084 | 50.0 | 6.91 g (6.37 mL) |

| Isobutyryl Chloride | C₄H₇ClO | 106.55 | 1.017 | 55.0 (1.1 eq) | 5.86 g (5.76 mL) |

| Aluminum Chloride | AlCl₃ | 133.34 | - | 60.0 (1.2 eq) | 8.00 g |

| Dichloromethane | CH₂Cl₂ | 84.93 | 1.326 | - | ~150 mL |

| Hydrochloric Acid (conc.) | HCl | 36.46 | ~1.18 | - | ~20 mL |

| 5% Sodium Hydroxide | NaOH | 40.00 | - | - | ~50 mL |

| Brine (sat. NaCl) | NaCl | 58.44 | - | - | ~50 mL |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | - | As needed |

Step-by-Step Procedure

-

Reaction Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture.

-

Catalyst Suspension: In the fume hood, charge the flask with anhydrous aluminum chloride (8.00 g, 60.0 mmol) and dichloromethane (50 mL). Begin stirring to create a suspension.

-

Cooling: Cool the stirred suspension to 0-5 °C using an ice-water bath.

-

Addition of Acyl Chloride: Add isobutyryl chloride (5.76 mL, 55.0 mmol) to the dropping funnel and add it dropwise to the cold AlCl₃ suspension over 10-15 minutes. The mixture may change color.

-

Addition of Veratrole: Prepare a solution of veratrole (6.37 mL, 50.0 mmol) in dichloromethane (25 mL). Add this solution to the dropping funnel and introduce it dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice (100 g) and concentrated hydrochloric acid (20 mL).[8] This step is highly exothermic and will release HCl gas; perform this in the back of the fume hood with vigorous stirring.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 25 mL).[8]

-

Washing: Combine all organic layers and wash sequentially with 5% aqueous NaOH solution (2 x 25 mL), water (50 mL), and finally with saturated brine (50 mL).[9] The basic wash removes any unreacted acyl chloride and acidic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, typically an oil or low-melting solid, can be purified by vacuum distillation or column chromatography on silica gel to yield the pure ketone.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of this compound.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

¹H NMR (Proton NMR): Expected signals would include a doublet for the two methyl groups of the isopropyl moiety, a septet for the isopropyl methine proton, singlets for the two methoxy groups, and signals in the aromatic region corresponding to the three protons on the substituted benzene ring.

-

¹³C NMR (Carbon NMR): The spectrum will show characteristic peaks for the ketone carbonyl carbon (~200 ppm), the aliphatic carbons of the isopropyl group, the methoxy carbons (~56 ppm), and the aromatic carbons.[10]

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the ketone carbonyl (C=O) stretch is expected around 1670-1680 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the product (194.23 g/mol ).

Safety and Handling

-

Aluminum chloride (AlCl₃): Highly corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.

-

Isobutyryl chloride: Corrosive, flammable, and a lachrymator. Reacts with water to produce HCl gas. Handle with extreme care in a fume hood.

-

Dichloromethane (CH₂Cl₂): A volatile solvent and a suspected carcinogen. Minimize exposure and handle only in a well-ventilated fume hood.

-

Quenching Procedure: The quenching of the reaction with ice/HCl is highly exothermic and releases HCl gas. Perform this step slowly and cautiously in a fume hood.

Conclusion

The Friedel-Crafts acylation of veratrole with isobutyryl chloride provides an effective and reliable method for the synthesis of this compound. Careful control of reaction conditions, particularly temperature and moisture exclusion, is paramount for achieving a high yield and purity. The detailed protocol and mechanistic insights provided in this guide serve as a robust foundation for researchers and professionals engaged in the synthesis of this important pharmaceutical intermediate.

References

-

BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

-

Wikipedia. (2023). Friedel–Crafts reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

Lu, Y., et al. (2021). Highly Efficient Friedel-Crafts Acylation of Veratrole over TiO2-SnOx Solid Solution Catalyst. ResearchGate. Retrieved from [Link]

- Matsjeh, S., et al. (2014). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. International Journal of Science and Engineering, 6(2), 81-86.

-

Yadav, G. D., & Kadam, A. A. (2017). Kinetics of Friedel–Crafts benzoylation of veratrole with benzoic anhydride using Cs2.5H0.5PW12O40/K-10 solid acid catalyst. ResearchGate. Retrieved from [Link]

- Thomson, R. J., & Taylor, J. E. (2009). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters, 11(22), 5150–5153.

-

International Journal of Chemical Studies. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0005846). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 50.18 MHz, CDCl3, experimental) (HMDB0005846). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

- Google Patents. (n.d.). EP0247526A2 - Process for 3,4-dimethoxyphenyl-acetone preparation.

-

European Patent Office. (n.d.). Process for 3,4-dimethoxyphenyl-acetone preparation - EP 0247526 A2. Retrieved from [Link]

-

ResearchGate. (2014). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

MDPI. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. byjus.com [byjus.com]

- 4. mdpi.com [mdpi.com]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. chemijournal.com [chemijournal.com]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. websites.umich.edu [websites.umich.edu]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. organicchemistrydata.org [organicchemistrydata.org]

An In-Depth Technical Guide to the Physicochemical Properties of 3,4-Dimethoxyphenyl Isopropyl Ketone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 3,4-Dimethoxyphenyl isopropyl ketone (also known as 1-(3,4-Dimethoxyphenyl)-2-methylpropan-1-one), a compound of interest in pharmaceutical research and organic synthesis. As a known impurity of Verapamil, understanding its characteristics is crucial for drug development and quality control. This document delves into its chemical identity, physical properties, spectral data, and analytical methodologies, offering a foundational resource for researchers. While experimentally determined data for some properties remain elusive in publicly accessible literature, this guide synthesizes available information and provides established protocols for its determination, ensuring a self-validating framework for scientific inquiry.

Introduction and Chemical Identity

This compound is an aromatic ketone that features a veratrole (1,2-dimethoxybenzene) moiety. Its structure is characterized by an isopropyl ketone group attached to the 4-position of the dimethoxy-substituted benzene ring. This compound is recognized as Verapamil Impurity L, highlighting its relevance in the pharmaceutical industry.[1] A thorough understanding of its physicochemical properties is essential for its synthesis, purification, and the development of analytical methods for its detection and quantification.

Table 1: Chemical Identity of this compound

| Identifier | Value | Source |

| IUPAC Name | 1-(3,4-dimethoxyphenyl)-2-methylpropan-1-one | [1] |

| Synonyms | This compound, Verapamil Impurity L, 3',4'-Dimethoxyisobutyrophenone | [1] |

| CAS Number | 14046-55-0 | [1] |

| Molecular Formula | C₁₂H₁₆O₃ | [1] |

| Molecular Weight | 208.25 g/mol | [1] |

| Canonical SMILES | CC(C)C(=O)C1=CC(=C(C=C1)OC)OC | [1] |

Physicochemical Properties

The physical and chemical properties of a compound are fundamental to its behavior in various systems, influencing its solubility, absorption, and reactivity.

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

| Melting Point | Data not available | |

| Boiling Point | 117-126 °C at 0.1-0.7 Torr | [2] |

| Calculated XLogP3 | 2.8 | [1] |

| Flash Point | 129 °C | [2] |

| Refractive Index | 1.493 | [2] |

| Density | 1.029 g/cm³ | [2] |

Solubility Profile

While specific quantitative solubility data is not widely published, qualitative information suggests that this compound is sparingly soluble in chloroform and slightly soluble in methanol. Its calculated LogP value of 2.8 suggests a preference for lipophilic environments over aqueous media.

Diagram 1: Workflow for Experimental Solubility Determination

Caption: A generalized workflow for determining the solubility of a compound.

Experimental Protocol: Solubility Determination

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Sample Preparation: Centrifuge the suspension to pellet the undissolved solid. Carefully withdraw a known volume of the supernatant.

-

Analysis: Dilute the supernatant with a suitable solvent and analyze by a validated HPLC-UV method.

-

Quantification: Determine the concentration of the compound by comparing its peak area to a calibration curve generated from standards of known concentrations.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy groups, the isopropyl methine proton, and the isopropyl methyl protons. The aromatic protons will appear as multiplets in the aromatic region (δ 6.8-7.6 ppm). The two methoxy groups will likely appear as sharp singlets around δ 3.9 ppm. The isopropyl methine proton will be a septet further downfield due to the deshielding effect of the carbonyl group, and the six equivalent methyl protons will appear as a doublet.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, the methoxy carbons, and the isopropyl carbons. The carbonyl carbon is expected to have a chemical shift in the range of δ 195-220 ppm.[3] The aromatic carbons will appear in the δ 110-160 ppm region, with the oxygen-substituted carbons appearing at lower field. The methoxy carbons will be observed around δ 56 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong, sharp absorption band for the carbonyl (C=O) stretching vibration, typically found in the range of 1660-1700 cm⁻¹ for aromatic ketones. Other characteristic absorptions will include C-H stretching vibrations of the aromatic ring and alkyl groups, C-O stretching of the methoxy groups, and aromatic C=C bending vibrations.[4]

Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to show a molecular ion peak [M]⁺ at m/z 208. The fragmentation pattern will likely involve cleavage at the carbonyl group (α-cleavage), leading to the formation of characteristic fragment ions.[5]

Diagram 2: Proposed Mass Spectrometry Fragmentation of this compound

Caption: Plausible fragmentation pathways for this compound in mass spectrometry.

Synthesis and Analytical Methodologies

Synthesis: Friedel-Crafts Acylation

A common and effective method for the synthesis of aromatic ketones is the Friedel-Crafts acylation. For this compound, this would involve the reaction of veratrole (1,2-dimethoxybenzene) with isobutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[6]

Diagram 3: Synthesis of this compound via Friedel-Crafts Acylation

Caption: Reaction scheme for the synthesis of the title compound.

Experimental Protocol: Synthesis

-

Reaction Setup: To a dried, three-necked flask equipped with a stirrer, dropping funnel, and a reflux condenser under an inert atmosphere, add anhydrous aluminum chloride (1.1 eq.) and a suitable anhydrous solvent (e.g., dichloromethane).

-

Reagent Addition: Cool the suspension to 0-5 °C. Slowly add a solution of veratrole (1.0 eq.) and isobutyryl chloride (1.05 eq.) in the same solvent from the dropping funnel.

-

Reaction: Allow the reaction mixture to stir at 0-5 °C for 1 hour and then at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction and Purification: Separate the organic layer, extract the aqueous layer with the solvent, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.

Analytical Methods

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a suitable technique for the purity assessment and quantification of this compound. Since it is a known impurity of Verapamil, methods developed for Verapamil and its related substances can be adapted.[3][7]

Experimental Protocol: HPLC Analysis

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water or a suitable buffer.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength of maximum absorbance (to be determined experimentally, likely around 278 nm based on related structures).[3]

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., mobile phase) and filter through a 0.45 µm syringe filter.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds.

Experimental Protocol: GC-MS Analysis

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector and Detector Temperature: Typically set around 250 °C and 280 °C, respectively.

-

Oven Program: A temperature gradient program to ensure good separation of the analyte from any impurities.

-

Ionization: Electron Impact (EI) at 70 eV.

Stability and Safety

Chemical Stability

Safety and Handling

According to available safety data, 1-(3,4-Dimethoxyphenyl)-2-methyl-1-propanone is classified as acutely toxic (dermal) and causes skin and eye irritation. It is designated with the GHS06 pictogram (skull and crossbones) and the signal word "Danger".

-

Hazard Statements: H310 (Fatal in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Precautionary Statements: P262 (Do not get in eyes, on skin, or on clothing), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302 + P352 + P310 (IF ON SKIN: Wash with plenty of water. Immediately call a POISON CENTER or doctor).

It is imperative to handle this compound in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, lab coat, and safety goggles.

Conclusion

This technical guide has consolidated the available physicochemical information for this compound and provided a framework for the experimental determination of missing data. For researchers and drug development professionals, this guide serves as a critical starting point for further investigation and application of this compound. The provided protocols for synthesis, analysis, and solubility determination are based on established scientific principles and can be adapted to specific laboratory settings. As with any chemical substance, adherence to safety protocols is paramount.

References

-

Verapamil and Impurity Analyzed with HPLC. MicroSolv Technology Corporation. [Link]

-

1-(3,4-Dimethoxyphenyl)-2-methyl-1-propanone. PubChem. [Link]

-

Sample Preparation Guidelines for GC-MS. University of California, Davis. [Link]

-

interpreting C-13 NMR spectra. Chemguide. [Link]

-

13C-NMR. University of Wisconsin-Madison. [Link]

-

13C NMR Spectrum (PHY0051793). PhytoBank. [Link]

-

Separation of 2-Propanone, 1-(3,4-dimethoxyphenyl)- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

-

1-Propanone, 1-(3,4-dimethoxyphenyl)-. PubChem. [Link]

-

Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

-

mass spectra - fragmentation patterns. Chemguide. [Link]

-

GC-MS Analysis of Phytochemical Compounds Present in the Leaves of Citrus medica. L. ResearchGate. [Link]

-

Mass Spectrometry Fragmentation Part 1. YouTube. [Link]

-

A Review on Friedel-Crafts Alkylation and Acylation Reactions in Biomolecular Chemistry. ChemRxiv. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

1-(4'-Methoxyphenyl)-2-methylpropan-1-one - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

1-(3,4-Dimethoxyphenyl)-2-methylpropan-1-one ,97%. Amerigo Scientific. [Link]

-

Ethanone, 1-(3,4-dimethoxyphenyl)-. Cheméo. [Link]

-

Analysis of gas chromatography/mass spectrometry data for catalytic lignin depolymerization using positive matrix factorization. eScholarship. [Link]

-

1-(3,4-Dimethoxyphenyl)propan-1-one. National Institutes of Health. [Link]

-

Friedel-Crafts Acylation to Synthesize 1-(4-methoxyphenyl)-2,2-dimethylpropan-1-one. Chegg. [Link]

-

Development and Validation of a Single RP-HPLC Assay Method for Analysis of Bulk Raw Material Batches of Four Parabens that are Widely Used as Preservatives in Pharmaceutical and Cosmetic Products. ResearchGate. [Link]

-

database IR spectra INFRARED SPECTROSCOPY INDEX. Doc Brown's Chemistry. [Link]

-

A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. MDPI. [Link]

-

Showing Compound 1-(3,4-Dimethoxyphenyl)ethanone (FDB000477). FooDB. [Link]

-

Insight into Friedel-Crafts acylation of 1,4-dimethoxybenzene to 2,5-dimethoxyacetophenone catalysed by solid acids—mechanism, kinetics and remedies for deactivation. ResearchGate. [Link]

-

Validation of quantitative RP-HPLC-DAD method and extraction optimization of 4-methoxycinnamyl p-coumarate and. Journal of Applied Pharmaceutical Science. [Link]

-

(PDF) Understanding and evaluation of different degradation pathways and stability of drug product with active substance prone to chemical and physical degradation. ResearchGate. [Link]

-

GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. Semantic Scholar. [Link]

-

Ch13 - Sample IR spectra. University of Calgary. [Link]

-

1-(3,4-Dimethoxyphenyl)propan-1-one. Chemsrc. [Link]

-

Introduction to IR Spectra. WebSpectra. [Link]

-

Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]

-

a comprehensive review of method development by hplc. World Journal of Pharmaceutical Research. [Link]

-

Degradation Profiling of Pharmaceuticals: A Review. International Journal of Novel Research and Development. [Link]

Sources

- 1. 1-(3,4-Dimethoxyphenyl)-2-methyl-1-propanone | C12H16O3 | CID 26422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pharmaceutical-journal.com [pharmaceutical-journal.com]

An In-depth Technical Guide to 3,4-Dimethoxyphenyl Isopropyl Ketone (CAS No. 14046-55-0)

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4-Dimethoxyphenyl isopropyl ketone, a key chemical intermediate and a significant impurity in the synthesis of the pharmaceutical agent Verapamil. Identified by the CAS number 14046-55-0 , this document details its chemical identity, physicochemical properties, a validated synthesis protocol via Friedel-Crafts acylation, robust analytical methodologies for its quantification, and its primary applications in pharmaceutical research and quality control. This guide is structured to provide both foundational knowledge and actionable protocols for professionals in the field.

Introduction and Chemical Identity

This compound, also known by its IUPAC name 1-(3,4-dimethoxyphenyl)-2-methylpropan-1-one, is an aromatic ketone of significant interest in the pharmaceutical industry.[1][2] Its primary relevance stems from its classification as "Verapamil Impurity L" in the European Pharmacopoeia, making its detection and control a critical aspect of drug manufacturing and safety assurance for the widely used calcium channel blocker, Verapamil.[3][4][5][6] Understanding the properties and synthesis of this compound is therefore essential for process chemists and quality control analysts working with Verapamil and related phenylalkylamine compounds.

The presence of the dimethoxy-substituted benzene ring and the isopropyl ketone moiety defines its chemical reactivity and its physical characteristics, which are detailed in the subsequent sections.[1]

Physicochemical Properties

The compound is typically a colorless to pale yellow liquid or low-melting solid.[1][5] Its molecular structure, featuring polar methoxy groups and a ketone, alongside a nonpolar isopropyl group and aromatic ring, grants it solubility in a range of organic solvents.[1][5] Key identifying information and physical properties are summarized in Table 1.

Table 1: Physicochemical and Structural Data for this compound

| Property | Value | Source(s) |

| CAS Number | 14046-55-0 | [1][3][4][5][6] |

| IUPAC Name | 1-(3,4-Dimethoxyphenyl)-2-methylpropan-1-one | [2][4][5] |

| Synonyms | Verapamil Impurity L, 3',4'-Dimethoxyisobutyrophenone | [1][2] |

| Molecular Formula | C₁₂H₁₆O₃ | [1][3][4][5] |

| Molecular Weight | 208.25 g/mol | [2][3][5] |

| Appearance | Colorless to pale yellow liquid or solid | [1][5] |

| SMILES | CC(C)C(=O)C1=CC(=C(C=C1)OC)OC | [1] |

| InChIKey | FGVRUUHJVIWSEN-UHFFFAOYSA-N | [1] |

Synthesis Protocol: Friedel-Crafts Acylation

The most logical and industrially scalable synthesis route for this compound is the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene). This electrophilic aromatic substitution reaction utilizes a Lewis acid catalyst to facilitate the acylation of the electron-rich veratrole ring with an acyl halide, in this case, isobutyryl chloride.

The causality behind this choice of reaction is twofold:

-

Substrate Activation : Veratrole possesses two electron-donating methoxy groups, which strongly activate the aromatic ring towards electrophilic attack, favoring substitution at the positions para and ortho to these groups.

-

Electrophile Generation : A strong Lewis acid, such as aluminum chloride (AlCl₃), is required to coordinate with the isobutyryl chloride, forming a highly reactive acylium ion. This powerful electrophile is necessary to overcome the aromaticity of the benzene ring.[7][8]

Step-by-Step Methodology

Disclaimer: This protocol is a representative procedure based on established chemical principles.[8][9] All operations should be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

-

Apparatus Setup : Equip a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

-

Catalyst Suspension : To the flask, add anhydrous aluminum chloride (1.2 equivalents) and an anhydrous, non-reactive solvent such as dichloromethane (CH₂Cl₂). Stir the mixture to form a suspension.

-

Reactant Addition : Dissolve veratrole (1.0 equivalent) and isobutyryl chloride (1.1 equivalents) in a minimal amount of anhydrous dichloromethane. Add this solution to the dropping funnel.

-

Reaction Initiation : Cool the AlCl₃ suspension in an ice bath (0-5 °C). Add the solution from the dropping funnel dropwise to the stirred suspension over 30-60 minutes. The slow addition is critical to control the exothermic reaction and prevent side product formation.

-

Reaction Progression : After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching : Once the reaction is complete, cool the flask again in an ice bath. Quench the reaction by slowly and carefully adding crushed ice, followed by cold dilute hydrochloric acid.[8] This step hydrolyzes the aluminum complexes and separates the catalyst from the product.

-

Work-up : Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification : The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

As a known pharmaceutical impurity, robust and validated analytical methods are paramount for the detection and quantification of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is the standard methodology.[3][10][11] The method described below is adapted from established procedures for Verapamil and its related substances.[3][10]

The choice of a reversed-phase C18 column is based on its proven efficacy in separating moderately polar to nonpolar analytes. The mobile phase, a buffered aqueous-organic mixture, allows for the fine-tuning of retention times and peak shapes. UV detection at 278 nm is selected as it corresponds to a strong absorbance wavelength for the substituted aromatic ring.[3][10]

Step-by-Step HPLC Protocol

-

Chromatographic System :

-

Column : C18, 250 mm x 4.6 mm, 5 µm particle size.[3]

-

Mobile Phase : A filtered and degassed mixture of an aqueous phosphate buffer and an organic modifier (e.g., acetonitrile). A representative mobile phase is a buffer of dipotassium hydrogen phosphate (approx. 7 g/L in water, pH adjusted to 7.2 with phosphoric acid).[3] The ratio may require optimization.

-

Flow Rate : 1.5 mL/min.[3]

-

Column Temperature : Ambient or controlled at 25 °C.[10]

-

Injection Volume : 20-50 µL.[10]

-

-

Preparation of Solutions :

-

Diluent : Use the mobile phase as the diluent.

-

Standard Solution : Accurately weigh and dissolve a certified reference standard of this compound in the diluent to achieve a final concentration relevant to the specification limit (e.g., 0.1% of the active pharmaceutical ingredient concentration).

-

Sample Solution : Accurately weigh and dissolve the Verapamil HCl bulk drug or formulation sample in the diluent to a known concentration (e.g., 1 mg/mL). Sonicate if necessary to ensure complete dissolution.

-

-

Procedure :

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the diluent (blank) to ensure no interfering peaks are present.

-

Inject the standard solution multiple times (e.g., n=5) to establish system suitability (checking for retention time consistency, peak area reproducibility, and theoretical plates).

-

Inject the sample solution.

-

Identify the peak for this compound in the sample chromatogram by comparing its retention time to that of the reference standard.

-

-

Quantification :

-

Calculate the amount of the impurity in the sample using the peak area response from the sample and standard chromatograms, accounting for the concentrations of each solution.

-

Applications and Significance

The primary and most critical application of this compound is its use as a pharmaceutical reference standard .[3][6] In the context of drug development and manufacturing, regulatory bodies like the European Pharmacopoeia mandate strict control over impurities in active pharmaceutical ingredients (APIs). As Verapamil Impurity L, this compound must be accurately identified and quantified to ensure the safety and efficacy of the final drug product.

Its availability as a characterized standard allows analytical laboratories to:

-

Validate analytical methods : Ensuring the HPLC or GC method is specific, accurate, and precise for detecting this particular impurity.[10]

-

Perform routine quality control : Testing batches of Verapamil HCl to confirm that the level of Impurity L is below the specified threshold.

-

Support stability studies : Monitoring the potential formation of this impurity over time under various storage conditions.

Beyond its role as an impurity, its structural motifs make it a potential building block or intermediate in organic synthesis for other complex molecules.[1]

Conclusion

This compound (CAS No. 14046-55-0) is a compound of specialized but high importance, particularly within the pharmaceutical sciences. Its unambiguous identification, controlled synthesis, and precise analytical quantification are cornerstones of the quality control process for Verapamil. This guide has provided the foundational chemical data, a robust synthesis strategy rooted in the principles of Friedel-Crafts chemistry, and a detailed HPLC protocol to empower researchers and quality assurance professionals in their work. The diligent application of this knowledge is essential for upholding the rigorous standards of pharmaceutical safety and quality.

References

-

Reddy, G. S., et al. (2012). Detection, Isolation and Characterization of Principal Synthetic Route Indicative Impurities in Verapamil Hydrochloride. PubMed Central. Available from: [Link]

-

Pharmace Research Laboratory. Verapamil EP Impurity L. Available from: [Link]

-

Milenović, D., et al. (2013). Development and validation of an HPLC method for the determination of verapamil residues in supports of cleaning procedure. ResearchGate. Available from: [Link]

-

S. J. Scientific. 1-(3,4-Dimethoxyphenyl)-2-methylpropan-1-one. Available from: [Link]

-

Semantic Scholar. Development and validation of an HPLC method for the determination of verapamil residues in supports of cleaning procedure. Available from: [Link]

-

International Journal of Pharmaceutical Research and Applications. A Review Article on Method Development and Validation of Verapamil by RP-HPLC Method. (2022). Available from: [Link]

-

International Journal of Chemical Studies. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. Available from: [Link]

-

University of Wisconsin-Madison. Experiment 13: Friedel-Crafts Acylation. Available from: [Link]

-

The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. Available from: [Link]

-

Chegg. Friedel-Crafts Acylation to Synthesize 1-(4-methoxyphenyl)-2,2-dimethylpropan-1-one. (2018). Available from: [Link]

-

PubChem. 1-(3,4-Dimethoxyphenyl)-2-methyl-1-propanone. Available from: [Link]

-

ResearchGate. Methyl Substitution Effects on 1H and 13C NMR Data of Methoxyflavones. (2008). Available from: [Link]

-

ChemRxiv. Friedel-Crafts Reactions for Biomolecular Chemistry. (2023). Available from: [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2018). Available from: [Link]

-

PubChem. Methacrylic Acid. Available from: [Link]

-

Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Available from: [Link]

-

Scribd. Friedel Crafts Acylation. Available from: [Link]

-

PubChem. Acrylic Acid. Available from: [Link]

-

National Institutes of Health. Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018). Available from: [Link]

-

Balci, M. Basic 1H- and 13C-NMR Spectroscopy. (2005). Available from: [Link]

-

YouTube. A Friedel Crafts Reaction. (2022). Available from: [Link]

-

ResearchGate. Friedel–Crafts acylation of 1,2,4-trimethoxybenzene with different acylating reagents using choline chloride : zinc chloride (1 : 2). Available from: [Link]

Sources

- 1. CAS 14046-55-0: 1-(3,4-Dimethoxyphenyl)-2-methyl-1-propano… [cymitquimica.com]

- 2. 1-(3,4-Dimethoxyphenyl)-2-methyl-1-propanone | C12H16O3 | CID 26422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Detection, Isolation and Characterization of Principal Synthetic Route Indicative Impurities in Verapamil Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. 2- Aminobenzimidazole Supplier in Mumbai, 2- Aminobenzimidazole Trader, Maharashtra [chemicalmanufacturers.in]

- 6. researchgate.net [researchgate.net]

- 7. chemijournal.com [chemijournal.com]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. scribd.com [scribd.com]

- 10. researchgate.net [researchgate.net]

- 11. Development and validation of an HPLC method for the determination of verapamil residues in supports of cleaning procedure | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to the Spectral Analysis of 3,4-Dimethoxyphenyl Isopropyl Ketone

Abstract

This technical guide provides a comprehensive analysis of the spectral data for 3,4-Dimethoxyphenyl Isopropyl Ketone, also known as 1-(3,4-dimethoxyphenyl)-2-methylpropan-1-one. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry. It offers a detailed examination of the predicted and comparative Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the structural elucidation of the molecule by interpreting its spectral characteristics, supported by data from analogous compounds. Furthermore, it outlines a robust synthetic protocol for its preparation and standard methodologies for spectral data acquisition, ensuring scientific integrity and practical applicability.

Introduction

This compound is an aromatic ketone with a molecular formula of C₁₂H₁₆O₃ and a molecular weight of 208.25 g/mol .[1] Its structure, featuring a 1,2,4-trisubstituted benzene ring with two methoxy groups, a carbonyl group, and an isopropyl moiety, gives rise to a unique and interpretable set of spectral data. Understanding these spectral fingerprints is crucial for its identification, purity assessment, and characterization in various chemical and pharmaceutical applications. This guide will delve into the predicted spectral features of this molecule, drawing upon established spectroscopic principles and comparative analysis with structurally related compounds.

Molecular Structure and Predicted Spectroscopic Features

The molecular structure of this compound is fundamental to predicting its spectral behavior. The key structural components are:

-

A 1,2,4-trisubstituted aromatic ring: This will produce characteristic signals in the aromatic region of the NMR spectra and specific absorption bands in the IR spectrum.

-

Two methoxy (-OCH₃) groups: These will appear as sharp singlet peaks in the ¹H NMR spectrum and distinct signals in the ¹³C NMR spectrum.

-

An isopropyl (-CH(CH₃)₂) group: This will exhibit a characteristic septet and doublet pattern in the ¹H NMR spectrum.

-

A ketone (C=O) group: This will show a strong absorption band in the IR spectrum and a downfield signal in the ¹³C NMR spectrum.

Below is a diagram illustrating the molecular structure and the atom numbering used for spectral assignments.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound in CDCl₃ would display distinct signals corresponding to the aromatic, methoxy, and isopropyl protons.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.6 - 7.5 | m | 2H | Aromatic (H-2, H-6) |

| ~ 6.9 | d | 1H | Aromatic (H-5) |

| ~ 3.9 | s | 6H | Methoxy (2 x -OCH₃) |

| ~ 3.6 | sept | 1H | Isopropyl (-CH) |

| ~ 1.2 | d | 6H | Isopropyl (2 x -CH₃) |

Interpretation and Rationale:

-

Aromatic Protons (7.6 - 6.9 ppm): The three protons on the benzene ring are in different chemical environments, leading to distinct signals. The protons ortho to the carbonyl group (H-2 and H-6) are expected to be the most deshielded and appear furthest downfield. The proton at the H-5 position, ortho to a methoxy group, will be more shielded and appear at a higher field. This is consistent with the ¹H NMR data for the related compound 3',4'-Dimethoxyacetophenone, which shows aromatic protons in the range of 7.64-6.92 ppm.[2]

-

Methoxy Protons (~3.9 ppm): The two methoxy groups are chemically equivalent and will therefore appear as a single, sharp singlet integrating to six protons. Their chemical shift is typical for methoxy groups attached to an aromatic ring.

-

Isopropyl Protons (3.6 and 1.2 ppm): The methine proton of the isopropyl group is adjacent to the carbonyl group, which deshields it, causing it to appear as a septet around 3.6 ppm. The six methyl protons are equivalent and are split by the methine proton, resulting in a doublet at approximately 1.2 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~ 204 | C=O | Ketone |

| ~ 153 | C | Aromatic (C-4) |

| ~ 149 | C | Aromatic (C-3) |

| ~ 130 | C | Aromatic (C-1) |

| ~ 123 | CH | Aromatic (C-6) |

| ~ 110 | CH | Aromatic (C-2, C-5) |

| ~ 56 | CH₃ | Methoxy (-OCH₃) |

| ~ 38 | CH | Isopropyl (-CH) |

| ~ 18 | CH₃ | Isopropyl (-CH₃) |

Interpretation and Rationale:

-

Carbonyl Carbon (~204 ppm): The ketone carbonyl carbon is highly deshielded and is expected to appear at a very low field, typically above 200 ppm.

-

Aromatic Carbons (153 - 110 ppm): The six aromatic carbons will give rise to six distinct signals. The carbons attached to the electron-donating methoxy groups (C-3 and C-4) will be the most deshielded among the ring carbons. The chemical shifts are predicted based on data for 3',4'-Dimethoxyacetophenone, which shows aromatic carbons in the range of 153.34-110.13 ppm.[2]

-

Methoxy Carbons (~56 ppm): The two methoxy carbons are equivalent and will produce a single peak around 56 ppm, a characteristic chemical shift for such groups.

-

Isopropyl Carbons (38 and 18 ppm): The methine carbon of the isopropyl group, being adjacent to the carbonyl, will be more deshielded than the methyl carbons.

Caption: Predicted ¹H-¹³C NMR correlations for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~ 3050 - 3000 | Medium | C-H stretch | Aromatic |

| ~ 2970 - 2850 | Strong | C-H stretch | Aliphatic (isopropyl, methoxy) |

| ~ 1675 | Strong | C=O stretch | Aromatic Ketone |

| ~ 1600, 1515 | Medium | C=C stretch | Aromatic Ring |

| ~ 1260, 1020 | Strong | C-O stretch | Aryl Ether (methoxy) |

Interpretation and Rationale:

-

C=O Stretch (~1675 cm⁻¹): The most prominent peak in the IR spectrum is expected to be the strong absorption from the ketone carbonyl group. Conjugation with the aromatic ring lowers the vibrational frequency compared to a simple aliphatic ketone. This is consistent with the IR spectrum of 3,4-Dimethoxyphenylacetone, which shows a strong carbonyl absorption.[3]

-

C-H Stretches (3050 - 2850 cm⁻¹): The spectrum will show absorptions for both aromatic (sp² C-H) and aliphatic (sp³ C-H) stretches.

-

C=C Aromatic Stretches (~1600, 1515 cm⁻¹): The benzene ring will exhibit characteristic C=C stretching vibrations in this region.

-

C-O Stretches (1260, 1020 cm⁻¹): Strong absorptions corresponding to the asymmetric and symmetric stretching of the aryl ether C-O bonds of the methoxy groups are expected.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion |

| 208 | [M]⁺ (Molecular Ion) |

| 165 | [M - C₃H₇]⁺ (Loss of isopropyl radical) |

| 137 | [165 - CO]⁺ (Loss of carbon monoxide) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

| 43 | [C₃H₇]⁺ (Isopropyl cation) |

Interpretation and Rationale:

-

Molecular Ion (m/z 208): The molecular ion peak corresponding to the molecular weight of the compound is expected to be observed.

-

Loss of Isopropyl Radical (m/z 165): A major fragmentation pathway for aromatic ketones is the alpha-cleavage, leading to the loss of the alkyl radical. In this case, the loss of the isopropyl radical would result in a stable acylium ion at m/z 165. This is often the base peak in the spectrum.

-

Subsequent Fragmentation: The acylium ion at m/z 165 can further fragment by losing a molecule of carbon monoxide to give a fragment at m/z 137. Other smaller fragments corresponding to the phenyl cation (m/z 77) and the isopropyl cation (m/z 43) may also be observed. The fragmentation pattern of the related (2,3-Dimethoxyphenyl) isopropyl ketone shows a similar loss of the isopropyl group.

Caption: Predicted mass spectrometry fragmentation pathway.

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

This protocol describes a reliable method for the synthesis of the title compound.

Workflow Diagram:

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) and dry dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.

-

Addition of Reactants: Add isobutyryl chloride (1.1 eq) dropwise to the stirred suspension. Subsequently, add a solution of veratrole (1.0 eq) in dry DCM dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.

Spectral Data Acquisition

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher field spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: The IR spectrum should be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a NaCl plate or using an Attenuated Total Reflectance (ATR) accessory.

-

Mass Spectrometry: The mass spectrum should be acquired using a mass spectrometer with an electron ionization (EI) source. The sample can be introduced via direct insertion or through a gas chromatograph (GC-MS).

Conclusion

The spectral data of this compound can be reliably predicted and interpreted based on its molecular structure and established spectroscopic principles. This guide provides a comprehensive overview of the expected ¹H NMR, ¹³C NMR, IR, and MS data, substantiated by comparative analysis with structurally similar compounds. The detailed synthetic and analytical protocols offer a practical framework for the preparation and characterization of this compound, serving as a valuable resource for researchers in the chemical and pharmaceutical sciences.

References

-

PubChem. (n.d.). 1-(3,4-Dimethoxyphenyl)-2-methyl-1-propanone. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). 1-(4-Methoxyphenyl)-2-methylpropan-1-one. Retrieved January 14, 2026, from [Link]

-

SpectraBase. (n.d.). (2,3-Dimethoxyphenyl) Isopropyl Ketone. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). 3,4-Dimethoxyphenyl methyl ketone. Retrieved January 14, 2026, from [Link]

-

NIST. (n.d.). 3,4-Dimethoxyphenylacetone. In NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]

Sources

"molecular structure of 3,4-Dimethoxyphenyl isopropyl ketone"

An In-Depth Technical Guide to the Molecular Structure of 3,4-Dimethoxyphenyl Isopropyl Ketone

Abstract

This technical guide provides a comprehensive examination of the molecular structure, synthesis, and characterization of this compound. Designed for researchers, chemists, and professionals in drug development, this document synthesizes theoretical knowledge with practical, field-proven methodologies. We will delve into the compound's spectroscopic signature, elucidate a robust synthesis protocol via Friedel-Crafts acylation, and outline a self-validating analytical workflow for structural confirmation. The significance of this molecule, including its role as an impurity in Verapamil and its potential as a calcium antagonist, will be contextualized to underscore its relevance in pharmaceutical science.[1][2][3]

Introduction and Significance

This compound, also known as 1-(3,4-dimethoxyphenyl)-2-methyl-1-propanone, is an aromatic ketone of significant interest in medicinal chemistry and pharmaceutical analysis.[2] Its core structure, featuring a veratrole (1,2-dimethoxybenzene) moiety, is a common scaffold in numerous biologically active compounds.[4] The compound is notably recognized as Verapamil Impurity L, making its synthesis and characterization critical for quality control and regulatory compliance in the pharmaceutical industry.[2][3]

Beyond its role as an impurity, initial research suggests that this compound may exhibit biological activity as a calcium antagonist, presenting hypotensive properties.[1] This potential bioactivity warrants a deeper investigation into its molecular structure and how it interacts with biological targets, making a thorough understanding of its chemical and physical properties essential for future drug discovery and development efforts.

Chemical Identity and Properties

A precise understanding of a molecule begins with its fundamental properties. The key identifiers and physicochemical data for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | 1-(3,4-dimethoxyphenyl)-2-methyl-1-propanone | N/A |

| Synonyms | Verapamil impurity L, (3,4-Dimethoxyphenyl)isopropyl ketone | [2][3] |

| CAS Number | 14046-55-0 | [1][2][3] |

| Molecular Formula | C₁₂H₁₆O₃ | [1][3] |

| Molecular Weight | 208.25 g/mol | [1][3] |

| SMILES | CC(C)C(=O)C1=CC(=C(C=C1)OC)OC | [1] |

Elucidation of the Molecular Structure

The definitive structure of a molecule is established not by a single method, but by the convergence of evidence from multiple analytical techniques. This section details the expected spectroscopic signature of this compound.

Theoretical Spectroscopic Analysis

While specific experimental spectra for this exact compound are not widely published, we can reliably predict its signature based on well-established principles of spectroscopy and data from closely related analogs like 3',4'-Dimethoxyacetophenone (a methyl ketone) and 3,4-Dimethoxyphenylacetone.[5][6]

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

-

Expertise & Causality: The two methoxy groups (-OCH₃) are electronically distinct and will appear as two singlets, typically in the δ 3.8-4.0 ppm range. The isopropyl group will present a classic septet-doublet pattern. The septet (a CH proton split by six neighboring CH₃ protons) will be downfield due to the deshielding effect of the adjacent carbonyl group. The six equivalent methyl protons will appear as a doublet upfield. The three aromatic protons will exhibit a complex splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring.

-

| Predicted ¹H NMR Data | |

| Chemical Shift (δ, ppm) | Multiplicity & Integration |

| ~7.5-7.7 | Doublet, 1H |

| ~7.4-7.6 | Doublet of Doublets, 1H |

| ~6.9 | Doublet, 1H |

| ~3.95 | Singlet, 3H |

| ~3.92 | Singlet, 3H |

| ~3.0-3.5 | Septet, 1H |

| ~1.1-1.2 | Doublet, 6H |

-

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments.

-

Expertise & Causality: The most downfield signal will be the carbonyl carbon (C=O), typically appearing above δ 200 ppm for ketones.[7] Aromatic carbons attached to oxygen are shifted downfield (~δ 148-154 ppm), while the others appear in the standard aromatic region (~δ 110-125 ppm). The isopropyl and methoxy carbons will be found in the upfield aliphatic region.

-

| Predicted ¹³C NMR Data | |

| Chemical Shift (δ, ppm) | Assignment |

| > 200 | Ketone C=O |

| ~154 | Aromatic C-O |

| ~149 | Aromatic C-O |

| ~129 | Quaternary Aromatic C |

| ~124 | Aromatic C-H |

| ~111 | Aromatic C-H |

| ~110 | Aromatic C-H |

| ~56.1 | Methoxy -OCH₃ |

| ~55.9 | Methoxy -OCH₃ |

| ~35 | Isopropyl CH |

| ~18 | Isopropyl CH₃ |

2.1.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.[8] For this compound, the most diagnostically significant absorption band is the strong C=O stretch of the ketone, expected around 1670-1690 cm⁻¹. Other key peaks include C-H stretches from the aromatic and aliphatic groups (~2850-3100 cm⁻¹) and strong C-O stretches from the ether linkages (~1200-1300 cm⁻¹).[9]

2.1.3. Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule.[8] In electron ionization (EI) mode, the molecular ion peak (M⁺) would be observed at m/z = 208. Key fragmentation pathways would involve the loss of the isopropyl group (m/z = 43) leading to a prominent peak at m/z = 165 (the 3,4-dimethoxybenzoyl cation), which is a very stable acylium ion.

Crystallographic Insights

While no public crystal structure exists for this compound itself, valuable insights can be drawn from the published structure of the closely related 1-(3,4-dimethoxyphenyl)ethanone (COD ID: 1544545).[6]

-

Trustworthiness: This analog confirms the expected planarity of the dimethoxybenzene ring. We can infer that in our target molecule, the benzene ring and its methoxy substituents will also be largely coplanar. The primary deviation from planarity will involve the isopropyl ketone group, which will have rotational freedom around the C(aryl)-C(carbonyl) bond. The bond lengths and angles of the dimethoxyphenyl moiety are expected to be highly conserved between the two structures.

Synthesis and Characterization Workflow

A reliable synthesis and a rigorous analytical workflow are paramount for obtaining and validating any compound for research or development.

Recommended Synthesis Protocol: Friedel-Crafts Acylation

The most direct and industrially relevant synthesis is the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with isobutyryl chloride.[10][11][12]

-

Expertise & Causality: This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). The Lewis acid coordinates to the acyl chloride, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich veratrole ring.[13][14] The two methoxy groups are ortho, para-directing and strongly activating, ensuring high reactivity.[11] Steric hindrance from the methoxy group at position 3 will favor acylation at the para-position (position 4 relative to the first methoxy group), leading to the desired product with high regioselectivity.

Step-by-Step Laboratory Protocol

-

Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 equivalents).

-

Solvent: Add a dry, non-protic solvent such as dichloromethane (CH₂Cl₂) or 1,2-dichloroethane. Cool the flask to 0 °C in an ice bath.

-

Acyl Chloride Addition: Slowly add isobutyryl chloride (1.1 equivalents) to the stirred suspension. Allow the mixture to stir for 15 minutes at 0 °C to pre-form the acylium ion complex.

-

Veratrole Addition: Dissolve veratrole (1.0 equivalent) in a small amount of the reaction solvent and add it dropwise to the reaction flask over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and very carefully and slowly quench the reaction by adding crushed ice, followed by cold water and concentrated HCl.[13] This step hydrolyzes the aluminum complexes and neutralizes the catalyst.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x volumes).

-

Washing: Combine the organic layers and wash sequentially with 5% NaOH solution (to remove any acidic impurities) and brine.[12]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid/oil via column chromatography on silica gel or recrystallization to obtain pure this compound.

Synthesis and Analysis Workflow Diagram

The following diagram illustrates the logical flow from synthesis to structural confirmation, forming a self-validating system.

Caption: A flowchart of the synthesis and analytical validation process.

Biological Context and Future Directions

The structural motif of this compound is pertinent to drug development. The dimethoxyphenyl group is a key pharmacophore in many natural and synthetic compounds with diverse biological activities.[4][15]

Relationship to Verapamil

Verapamil is a well-known L-type calcium channel blocker used to treat hypertension, angina, and cardiac arrhythmia. The presence of this compound as a process-related impurity highlights a structural similarity. Understanding its own potential pharmacological profile is therefore crucial.

Caption: Shared structural motifs between Verapamil and its impurity.

Potential as a Bioactive Molecule

Reports suggesting that this ketone acts as a calcium antagonist and is hypotensive in rats are intriguing.[1] This activity is plausible given its structural relationship to Verapamil. The molecule serves as a simplified analog, retaining the core dimethoxyphenyl and isopropyl groups. Future research should focus on:

-

In-vitro Profiling: Testing its activity on specific calcium channel subtypes.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to determine which structural features are essential for its biological effect.[16][17]

-

Pharmacokinetic Profiling: Assessing its absorption, distribution, metabolism, and excretion (ADME) properties to evaluate its potential as a drug candidate.

Conclusion

This compound is more than a mere pharmaceutical impurity; it is a molecule with a well-defined structure and latent therapeutic potential. Through a combination of predictive spectroscopy, robust chemical synthesis via Friedel-Crafts acylation, and a rigorous analytical workflow, its molecular identity can be unequivocally confirmed. The structural insights provided in this guide serve as a foundational resource for researchers in medicinal chemistry, enabling further exploration of its biological activities and its development from a simple ketone to a potential therapeutic agent.

References

-

Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

- Matsjeh, S., et al. (2014). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. International Journal of Science and Engineering, 7(1), 23-28.

- Lu, Y., et al. (2021). Highly Efficient Friedel-Crafts Acylation of Veratrole over TiO2-SnOx Solid Solution Catalyst.

-

NIST. (n.d.). 3,4-Dimethoxyphenylacetone. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

- Warade, J. D., et al. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. International Journal of Chemical Studies, 3(1), 31-36.

-

PubChem. (n.d.). 3,4-Dimethoxyphenyl methyl ketone. National Center for Biotechnology Information. Retrieved from [Link]

- University of Wisconsin-Madison. (n.d.).

- University of Michigan. (n.d.). A Discovery-Based Friedel-Crafts Acylation Experiment. Department of Chemistry.

- Abdel-Ghani, T. M., et al. (2021). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 26(16), 4991.

- Google Patents. (1987). EP0247526A2 - Process for 3,4-dimethoxyphenyl-acetone preparation.

- European Patent Office. (n.d.).

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0005846). Retrieved from [Link]

- Patsnap. (n.d.). Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 50.18 MHz, CDCl3, experimental) (HMDB0005846). Retrieved from [Link]

- University of Calgary. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Department of Chemistry.

- Al-Suwaidan, I. A., et al. (2021). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 26(11), 3321.

-

Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Retrieved from [Link]

- Szychowska, K., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324.

- BenchChem. (n.d.).

-

The Organic Chemistry Tutor. (2021, May 13). Structure Determination from Spectra (3) (H NMR, C NMR, IR) [Ketone, Alkyl halides, Alcohols]. YouTube. Retrieved from [Link]

- O'prey, J., et al. (2008). Synthesis and Biological Activity of a 3,4,5-trimethoxybenzoyl Ester Analogue of epicatechin-3-gallate. Journal of Medicinal Chemistry, 51(9), 2845–2853.

- McDonald, C. E., et al. (2015). Crystal structure of 3,4-dimethoxyphenol. Acta Crystallographica Section E, 71(Pt 9), o1019.

-

ChemComplete. (2017, February 24). Solving an Unknown Organic Structure using NMR, IR, and MS. YouTube. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. (3,4-Dimethoxyphenyl)isopropyl ketone | 14046-55-0 [chemicalbook.com]

- 3. This compound - Amerigo Scientific [amerigoscientific.com]

- 4. Biological Activity of Naturally Derived Naphthyridines [mdpi.com]

- 5. 3,4-Dimethoxyphenylacetone [webbook.nist.gov]

- 6. 3,4-Dimethoxyphenyl methyl ketone | C10H12O3 | CID 14328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. lehigh.edu [lehigh.edu]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. chemijournal.com [chemijournal.com]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. websites.umich.edu [websites.umich.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Synthesis and biological activity of a 3,4,5-trimethoxybenzoyl ester analogue of epicatechin-3-gallate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Biological Activity of 3,4-Dimethoxyphenyl Isopropyl Ketone

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of 3,4-Dimethoxyphenyl isopropyl ketone (DMPK), a compound of interest due to its structural similarity to known pharmacologically active agents. While direct experimental data on DMPK is limited, this document synthesizes available information on closely related analogs and provides a scientific framework for its potential as a calcium channel antagonist, a hypotensive agent, and a modulator of melanogenesis. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into the rationale behind predicted activities and proposing detailed experimental workflows for future investigation.

Introduction: Unveiling a Molecule of Interest

This compound, also known as Veratrone, is a substituted aromatic ketone. Its chemical structure is characterized by a benzene ring substituted with two methoxy groups at the 3 and 4 positions, and an isopropyl ketone group. This compound is structurally related to a class of compounds known as veratrum alkaloids and shares the core 3,4-dimethoxyphenyl (veratryl) moiety with the well-known calcium channel blocker, Verapamil. This structural relationship is the primary basis for the predicted biological activities of DMPK.

This guide will delve into the plausible synthesis of this compound, explore its potential biological activities through a detailed structure-activity relationship (SAR) analysis of its analogs, and provide robust, actionable experimental protocols to validate these hypotheses. The overarching goal is to equip researchers with the foundational knowledge and practical methodologies required to unlock the therapeutic potential of this intriguing molecule.

Chemical Synthesis: A Proposed Pathway